molecular formula C12H8ClF3N2O B8165398 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B8165398
M. Wt: 288.65 g/mol
InChI Key: HAOAXKSFSPOSJU-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine is a compound that features a pyridine ring substituted with a chloro group at the 2-position and a trifluoromethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial for scaling up the reaction while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids/Esters: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridin-4-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The combination of a chloro group and a trifluoromethoxyphenyl group on the pyridine ring provides distinct chemical and physical properties that are valuable in various research fields.

Properties

IUPAC Name

2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-11-6-7(17)5-9(18-11)8-3-1-2-4-10(8)19-12(14,15)16/h1-6H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOAXKSFSPOSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC(=C2)N)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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